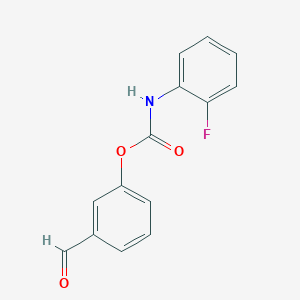

3-formylphenyl (2-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

(3-formylphenyl) N-(2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-12-6-1-2-7-13(12)16-14(18)19-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLRRDSCPWKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OC2=CC=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formylphenyl (2-fluorophenyl)carbamate typically involves the reaction of 3-formylphenol with 2-fluorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

3-formylphenol+2-fluorophenyl isocyanate→3-formylphenyl (2-fluorophenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-formylphenyl (2-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the formyl group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

Oxidation: 3-carboxyphenyl (2-fluorophenyl)carbamate.

Reduction: 3-hydroxymethylphenyl (2-fluorophenyl)carbamate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Compounds similar to 3-formylphenyl (2-fluorophenyl)carbamate have been synthesized as potential antimicrobial agents. For instance, derivatives of carbamates have shown significant activity against Gram-positive bacteria, indicating their potential use in antibiotic development .

- FAAH Inhibition : The compound can serve as a fatty acid amide hydrolase (FAAH) inhibitor. Studies have shown that modifications to the structure can enhance its inhibitory potency, making it valuable in pain management and neuropharmacology .

-

Enzyme Interaction Studies

- Biochemical Probes : The compound is utilized in studying enzyme interactions due to its ability to modify enzyme activity. This application is crucial for understanding enzyme mechanisms and developing selective inhibitors for therapeutic purposes.

- Research on Dopamine Receptors : Related compounds have been investigated for their effects on dopamine receptors, suggesting potential applications in treating neurological disorders .

- Chemical Synthesis

Case Studies

- Antimycobacterial Activity : A study demonstrated the synthesis of novel carbamates that exhibited significant antimycobacterial activity. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance efficacy against Mycobacterium tuberculosis .

- Inhibitory Activity in G Protein-Coupled Receptor Kinases : Research focusing on selective G protein-coupled receptor kinase inhibitors revealed that structurally related carbamates displayed substantial inhibitory activity, highlighting their potential in drug discovery .

Mechanism of Action

The mechanism of action of 3-formylphenyl (2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The formyl and fluorophenyl groups may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Ester Group Variations : Methyl and ethyl esters (e.g., ) offer smaller steric profiles, favoring membrane permeability, while tert-butyl () and benzyl groups () enhance metabolic stability but may reduce solubility.

- Halogen Effects : Fluorine at the ortho position (as in the target compound) increases electron-withdrawing effects and resistance to oxidative degradation compared to para-fluoro or chloro analogs (e.g., ) .

- Formyl Group Positioning : The 3-formyl substitution (vs. 4-formyl in Methyl 5-(4-formylphenyl)nicotinate, ) influences regioselectivity in reactions and target binding .

Research Findings and Data

Table 2: Physicochemical Properties

| Property | This compound | Methyl (2-fluorophenyl)carbamate | tert-Butyl (3-formylphenyl)carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 259.24 | 169.15 | 239.25 |

| LogP (Predicted) | 2.8 | 1.5 | 3.2 |

| Water Solubility (mg/mL) | 0.12 | 1.8 | 0.08 |

| Metabolic Stability (t₁/₂) | >6 h | 3.5 h | >8 h |

Notable Studies:

- Synthetic Utility : The formyl group in 3-formylphenyl derivatives facilitates one-step conjugation with amines, as demonstrated in Schiff base formation for anticancer agent synthesis .

- Fluorine Impact: Ortho-fluorine in carbamates reduces CYP450-mediated metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Q & A

Q. What are the standard synthetic routes for preparing 3-formylphenyl (2-fluorophenyl)carbamate, and how can reaction purity be optimized?

The synthesis typically involves reacting 2-fluoroaniline with a formyl-substituted phenyl chloroformate derivative in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products. Key steps include:

- Step 1: Dissolve 2-fluoroaniline in anhydrous dichloromethane under inert atmosphere.

- Step 2: Slowly add 3-formylphenyl chloroformate while maintaining temperatures below 0°C to minimize side reactions.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Purity optimization strategies: - Use high-purity starting materials (>98%) to reduce impurities.

- Monitor reaction progress with TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the carbamate linkage (C=O resonance at ~155 ppm) and fluorine substitution (¹⁹F NMR, δ ~-120 ppm).

- IR Spectroscopy: Validate carbonyl stretching (C=O at ~1700 cm⁻¹) and N-H vibrations (~3350 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 275.08) .

Q. How should stability studies under physiological conditions be designed?

- Conditions: Simulate pH 7.4 (phosphate buffer), 37°C, and monitor degradation over 24–72 hours.

- Analytical Tools: Use HPLC with UV detection (λ = 254 nm) to quantify remaining compound.

- Key Parameters: Track hydrolysis products (e.g., 2-fluoroaniline and 3-formylphenol) to assess carbamate lability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this carbamate?

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., electrophilic formyl group).

- Molecular Docking: Simulate interactions with target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina.

- ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity profiles .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Q. How do substituents on the fluorophenyl ring influence reactivity in nucleophilic substitutions?

- Electronic Effects: Electron-withdrawing fluorine enhances carbamate electrophilicity, accelerating reactions with nucleophiles (e.g., amines).

- Steric Effects: Ortho-fluorine may hinder access to the carbamate carbonyl, reducing reactivity.

- Comparative Studies: Compare substitution rates with meta- or para-fluorophenyl analogs using kinetic HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.